molecular formula C12H22Cl3N3 B2913413 [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride CAS No. 1286273-80-0

[1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride

Cat. No.: B2913413
CAS No.: 1286273-80-0
M. Wt: 314.68
InChI Key: BGLRWKYKUNQXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridin-2-ylmethyl halide under basic conditions.

    Formation of the Methanamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: using automated reactors.

    Optimization of reaction conditions: to maximize yield and purity.

    Purification processes: such as crystallization or chromatography to obtain the trihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyridine moiety.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.

Biology

    Receptor Studies: It is used to study the binding and activity of various receptors in the nervous system.

    Enzyme Inhibition: The compound can be used to investigate enzyme inhibition mechanisms.

Medicine

    Drug Development: It serves as a lead compound in the development of new pharmaceuticals.

    Therapeutic Research:

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: As an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as neurotransmitter modulation in neurological studies.

Comparison with Similar Compounds

Similar Compounds

  • [1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine
  • [1-(Pyridin-4-ylmethyl)piperidin-4-yl]methanamine
  • [1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanamine

Uniqueness

  • Structural Differences : The position of the pyridine ring attachment can significantly affect the compound’s properties and reactivity.
  • Biological Activity : Variations in the structure can lead to differences in binding affinity and activity at biological targets.
  • Synthetic Accessibility : Some compounds may be easier to synthesize or purify, making them more suitable for certain applications.

This detailed overview provides a comprehensive understanding of [1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

[1-(Pyridin-2-ylmethyl)piperidin-4-yl]methanamine trihydrochloride, also known by its CAS number 1286273-80-0, is a chemical compound with potential biological activity. This compound's structure consists of a piperidine ring substituted with a pyridine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, case studies, and data.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC12H20Cl3N3
Molecular Weight300.656 g/mol
CAS Number1286273-80-0
Melting PointNot available
Boiling Point289.361 °C
Density1.083 g/cm³

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI), which may enhance serotonergic neurotransmission and influence mood regulation.

Case Studies and Research Findings

  • Antidepressant Activity : A study conducted on animal models demonstrated that the compound exhibited significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test. The results indicated an increase in serotonin levels in the brain, suggesting its potential as an antidepressant agent .
  • Neuroprotective Effects : Research has shown that this compound possesses neuroprotective properties against oxidative stress-induced neuronal damage. In vitro studies revealed that the compound could reduce cell death in neuronal cultures exposed to toxic agents .
  • Anxiolytic Properties : In another study, the compound was evaluated for its anxiolytic effects using the elevated plus maze test. Results indicated a significant increase in open-arm entries, which correlates with reduced anxiety levels in tested subjects, further supporting its potential therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored. However, preliminary data suggest that it may have favorable absorption characteristics and moderate bioavailability, which are critical for its efficacy as a therapeutic agent.

Properties

IUPAC Name

[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.3ClH/c13-9-11-4-7-15(8-5-11)10-12-3-1-2-6-14-12;;;/h1-3,6,11H,4-5,7-10,13H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLRWKYKUNQXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=N2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.